molecular formula C16H16N2O4S B2733856 N-(2-methoxy-5-nitrophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide CAS No. 379253-50-6

N-(2-methoxy-5-nitrophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide

Cat. No.: B2733856
CAS No.: 379253-50-6
M. Wt: 332.37
InChI Key: QNPTZPMOAMKRNH-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-nitrophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide is a synthetic acetamide derivative designed for research applications. Its molecular structure, which incorporates a 2-methoxy-5-nitrophenyl group and a (4-methylphenyl)sulfanyl (phenylsulfanyl) acetamide side chain, is of significant interest in medicinal chemistry and chemical biology. This scaffold is recognized as a privileged structure in drug discovery, particularly in the development of enzyme inhibitors. Related N-(methoxy-nitrophenyl) acetamide derivatives have been extensively studied as potential inhibitors for metabolic enzymes such as α-glucosidase, which is a key therapeutic target for managing type 2 diabetes . The structural motif of the compound suggests potential as a building block for the development of novel therapeutic agents or as a chemical probe for investigating biological pathways. Researchers are exploring its use in the synthesis of more complex molecules and its mechanism of action in various biochemical assays. The presence of the sulfanyl and nitro groups makes it a valuable intermediate for further chemical modifications, including the development of compounds with enhanced binding affinity and efficacy . This product is intended for research use only and is not intended for any human or veterinary diagnostic, therapeutic, or clinical use.

Properties

IUPAC Name

N-(2-methoxy-5-nitrophenyl)-2-(4-methylphenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4S/c1-11-3-6-13(7-4-11)23-10-16(19)17-14-9-12(18(20)21)5-8-15(14)22-2/h3-9H,10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNPTZPMOAMKRNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-methoxy-5-nitrophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Nitration: Introduction of the nitro group to the phenyl ring.

    Methoxylation: Substitution of a hydrogen atom with a methoxy group.

    Thioether Formation: Introduction of the sulfanyl group.

    Acetamide Formation: Coupling of the intermediate with an acetamide group.

Each step would require specific reagents and conditions, such as concentrated nitric acid for nitration, methanol for methoxylation, and thiophenol for thioether formation.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, controlled reaction environments, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

“N-(2-methoxy-5-nitrophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide” can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine.

    Reduction: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Substitution: The methoxy group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or catalytic hydrogenation.

    Substitution: Halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation of the sulfanyl group would produce a sulfoxide or sulfone.

Scientific Research Applications

Anticancer Applications

Research has shown that compounds with similar structural motifs exhibit significant anticancer activity. For instance, studies have demonstrated that derivatives of N-(2-methoxy-5-nitrophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide can inhibit the growth of various cancer cell lines.

Case Study: Anticancer Activity

In a study evaluating the anticancer properties of related compounds, it was found that specific derivatives displayed percent growth inhibitions (PGIs) of over 75% against several human cancer cell lines, including:

Cell LinePGI (%)
SNB-1986.61
OVCAR-885.26
NCI-H46075.99
HOP-9267.55
MDA-MB-23156.88

These findings suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest, making it a candidate for further development in cancer therapy .

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties. Preliminary studies indicate that it can effectively inhibit the growth of various pathogens, including both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

A recent investigation into the antimicrobial activity of structurally similar compounds revealed:

PathogenMinimum Inhibitory Concentration (MIC)
Escherichia coli256 µg/mL
Staphylococcus aureus128 µg/mL
Pseudomonas aeruginosa512 µg/mL

These results highlight the compound's potential as an antimicrobial agent, particularly against resistant strains .

Enzyme Inhibition Potential

This compound may also function as an enzyme inhibitor, which is crucial for developing treatments for various diseases, including neurodegenerative disorders.

Enzyme Inhibition Studies

Research indicates that similar compounds can inhibit enzymes such as acetylcholinesterase, which is significant in Alzheimer's disease treatment strategies. The inhibition profiles suggest a competitive mechanism that could lead to therapeutic applications in neuroprotection .

Mechanism of Action

The mechanism of action for “N-(2-methoxy-5-nitrophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide” would depend on its specific application. For example, if it were used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Heterocyclic Modifications

  • Compound 11 (): 2-[(5-{[4-(Acetylamino)phenoxy]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methyl-5-nitrophenyl)acetamide Key Differences: Incorporates a triazole ring linked to an acetylaminophenoxy group, enhancing structural complexity.
  • Compound 8e (): N-(2-Methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide Key Differences: Replaces the nitro group with an indole-linked oxadiazole ring.

Substituent Variations on the Phenyl Ring

  • Compound 8g (): N-(4-Methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide Key Differences: Positional isomerism (4-methyl vs. 2-methoxy-5-nitro substitution).
  • Compound 8v () : N-(2-Methyl-6-Nitrophenyl)-2-{[5-(1H-Indol-3-Ylmethyl)-1,3,4-Oxadiazol-2-Yl]Sulfanyl}Acetamide
    • Key Differences : Nitro group at the 6-position instead of 5-position.
    • Impact : Altered steric and electronic environments may influence target selectivity .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
Target Compound C₁₆H₁₅N₂O₄S 331.37 Not reported Nitro, methoxy, sulfanyl
N-(4-Methylphenyl)-2-[(1-Methyl-1H-Tetraazol-5-Yl)Sulfanyl]Acetamide C₁₁H₁₃N₅OS 263.32 Not reported Tetrazole, sulfanyl
Compound 38 () C₁₁H₁₁FN₄S 250.29 Not reported Fluorobenzyl, triazole
Compound 11 () C₂₀H₂₀N₆O₄S 440.47 216.4–217.7 Triazole, acetylaminophenoxy

Key Observations :

  • The target compound has a higher molecular weight than simpler analogues (e.g., compound 38 in ) due to the nitro and methoxy groups.
  • Melting points correlate with molecular symmetry and intermolecular forces; the absence of data for the target compound limits direct comparisons .

Enzyme Inhibition

  • Compound 11 () : Demonstrated activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), attributed to the triazole and acetamide motifs .
  • Compounds 8e–8w () : Varied inhibition of lipoxygenase (LOX) and α-glucosidase, with substituents like indole and nitro groups enhancing potency .

Antimicrobial Activity

  • Compounds 38 and 39 () : MIC values against E. coli were reported (e.g., 32 µg/mL for compound 38), linked to the fluorobenzyl and triazole groups .
  • Compound 8t () : N-(5-Chloro-2-Methylphenyl) derivative showed moderate antimicrobial effects, suggesting chloro substituents enhance membrane penetration .

Biological Activity

N-(2-methoxy-5-nitrophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide, a compound with significant potential in medicinal chemistry, has garnered interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12H13N5O4S
  • Molar Mass : 323.33 g/mol
  • CAS Number : 379710-27-7

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Research indicates that this compound exhibits antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

In vitro studies have demonstrated that this compound possesses significant antimicrobial activity against a range of pathogens. The minimum inhibitory concentration (MIC) values for various bacterial strains suggest potent efficacy:

PathogenMIC (µg/mL)
Staphylococcus aureus0.25
Escherichia coli0.50
Pseudomonas aeruginosa0.75

These results indicate that the compound can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

Preliminary studies have also explored the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines through the activation of caspase pathways. The following table summarizes key findings from cell line studies:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (breast cancer)15.0Caspase activation
HeLa (cervical cancer)10.5DNA damage and cell cycle arrest
A549 (lung cancer)12.3Induction of oxidative stress

These findings suggest that this compound may serve as a promising lead compound in the search for new anticancer therapies .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In animal models, it demonstrated a significant reduction in inflammatory markers such as TNF-alpha and IL-6 when administered in acute inflammation models. The following data illustrates its effectiveness:

Treatment GroupTNF-alpha Reduction (%)IL-6 Reduction (%)
Control--
Low Dose (10 mg/kg)2530
High Dose (50 mg/kg)5560

This data indicates that this compound can significantly modulate inflammatory responses, providing a potential therapeutic avenue for inflammatory diseases .

Case Studies and Research Findings

  • Study on Antimicrobial Resistance : A recent study highlighted the compound's ability to synergistically enhance the efficacy of traditional antibiotics like Ciprofloxacin against resistant strains of Staphylococcus aureus. This suggests a dual mechanism where it not only acts as an antimicrobial agent but also potentiates existing treatments .
  • Cytotoxicity Assessment : Cytotoxicity tests revealed that the compound exhibited low hemolytic activity (<15%) against human red blood cells, indicating a favorable safety profile for further development .
  • In Vivo Efficacy : In murine models, administration of this compound resulted in significant tumor growth inhibition compared to control groups, reinforcing its potential as an anticancer agent .

Q & A

Q. Table 1: Reaction Optimization Parameters

ParameterOptimal RangeImpact on Yield
SolventTHF/DCM (1:1)Maximizes solubility of intermediates
Temperature (amide coupling)25–30°CBalances reaction rate and purity
CatalystDMAP (5 mol%)Accelerates acylation

Monitoring via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) ensures intermediate purity .

Basic: Which spectroscopic techniques are critical for structural confirmation, and what spectral markers should be prioritized?

Answer:

  • 1H/13C NMR : Key signals include:
    • Aromatic protons (δ 7.2–8.1 ppm for nitro/methoxy groups) .
    • Acetamide methylene (δ 3.8–4.2 ppm, singlet) and sulfanyl group (δ 2.5 ppm, singlet for SCH2) .
  • IR Spectroscopy : Stretching vibrations for C=O (1680–1700 cm⁻¹), NO₂ (1520 cm⁻¹), and C-O-C (1250 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peak at m/z 375.4 ([M+H]⁺) confirms molecular weight .

Q. Table 2: Representative NMR Data

Proton Groupδ (ppm)Multiplicity
Methoxy (-OCH₃)3.85Singlet
Sulfanyl (-SCH₂)4.12Singlet
Nitrophenyl aromatic7.9–8.1Multiplet

Advanced: How can contradictory biological activity data across studies be systematically analyzed?

Answer:
Contradictions often arise from assay variability. Methodological considerations include:

  • Standardized bioassays : Use validated protocols (e.g., MIC testing for antimicrobial activity or LOX inhibition assays ).
  • Control groups : Include positive controls (e.g., indomethacin for anti-inflammatory assays) to calibrate activity thresholds.
  • Dose-response curves : Test concentrations from 1–100 µM to identify IC₅₀ values and avoid false negatives .

Example: In LOX inhibition assays, conflicting IC₅₀ values (e.g., 25 µM vs. 50 µM) may stem from differences in enzyme sources (soybean vs. human recombinant) or pre-incubation times .

Advanced: What computational approaches are suitable for predicting target binding modes?

Answer:

  • Molecular Docking : Use AutoDock Vina with crystal structures of homologous targets (e.g., COX-2 or cholinesterases) to predict binding pockets.
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes .
  • Pharmacophore Modeling : Map electrostatic and hydrophobic features using the sulfanyl and nitro groups as anchor points .

Q. Table 3: Docking Scores for Hypothetical Targets

TargetBinding Energy (kcal/mol)Key Interactions
COX-2-9.2H-bond with Tyr355, π-π stacking
Acetylcholinesterase-8.7Sulfanyl-Ser203 interaction

Advanced: How can crystallographic data refine structural insights into this compound?

Answer:

  • Single-crystal X-ray diffraction : Resolve bond lengths and angles using SHELXL .
  • Intermolecular interactions : Identify hydrogen bonds (e.g., N-H···O between acetamide and nitro groups) and π-π stacking (4.1 Å between phenyl rings) .

Example: A related acetamide derivative (N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide) showed a dihedral angle of 78.5° between aromatic rings, influencing conformational stability .

Advanced: What strategies address low solubility in pharmacological assays?

Answer:

  • Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes.
  • Salt formation : Explore hydrochloride or sodium salts for improved aqueous solubility.
  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance bioavailability .

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